Cas no 1261740-43-5 (2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid)

2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid
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- インチ: 1S/C14H10F3NO4/c15-14(16,17)22-10-4-1-8(2-5-10)11-6-3-9(7-12(19)20)18-13(11)21/h1-6H,7H2,(H,18,21)(H,19,20)
- InChIKey: KBSDXIOVGGETIV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1=CC=C(CC(=O)O)NC1=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 517
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024001257-250mg |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 250mg |
$686.80 | 2023-09-03 | |
Alichem | A024001257-500mg |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 500mg |
$989.80 | 2023-09-03 | |
Alichem | A024001257-1g |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid |
1261740-43-5 | 97% | 1g |
$1730.40 | 2023-09-03 |
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acidに関する追加情報
Professional Introduction to 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid (CAS No. 1261740-43-5)
2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid, identified by the CAS number 1261740-43-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a pyridine core, which is a privileged scaffold in drug discovery due to its biological relevance and structural versatility. The presence of hydroxyl, trifluoromethoxy, and acetic acid functional groups in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in therapeutic applications.
The pyridine ring is a fundamental structural motif in numerous bioactive molecules, including many approved drugs. Its ability to interact with biological targets such as enzymes and receptors makes it an invaluable component in medicinal chemistry. In particular, the 2-hydroxy and 6-acetic acid substituents contribute to the compound's solubility and potential for interaction with biological systems. The 4-(trifluoromethoxy)phenyl moiety introduces a lipophilic character while the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid may exhibit inhibitory activity against various enzymes implicated in inflammatory and metabolic diseases. The trifluoromethoxy group, in particular, has been shown to enhance binding interactions due to its ability to form strong hydrogen bonds and dipole-dipole interactions with biological targets.
In the realm of drug development, the synthesis of derivatives of this compound has been explored as a strategy to optimize its pharmacokinetic profile. Researchers have synthesized analogs with modified substitution patterns to improve solubility, reduce toxicity, and enhance target specificity. For instance, modifications at the 3-position or the 4-position of the phenyl ring have been investigated to modulate the compound's biological activity. These efforts align with the broader trend in drug discovery towards rational design based on structure-activity relationship (SAR) studies.
The acetic acid moiety at the 6-position of the pyridine ring is particularly noteworthy for its potential role in modulating enzyme activity. Acetic acid derivatives are well-known for their ability to act as competitive inhibitors or substrates for various enzymes. In this context, 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid may serve as a lead compound for developing novel inhibitors targeting key enzymes involved in metabolic pathways such as fatty acid oxidation or glucose metabolism.
Furthermore, the hydroxyl group at the 2-position of the pyridine ring can be exploited for further derivatization through etherification or esterification reactions. These modifications can alter the compound's solubility profile and improve its pharmacokinetic properties. Additionally, hydroxyl groups are often involved in hydrogen bonding interactions within biological targets, making them critical for determining binding affinity.
The pharmaceutical industry has increasingly focused on developing small molecule inhibitors that modulate inflammatory pathways. Given its structural features, 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid may have potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Preclinical studies have begun to explore its effects on key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to inflammation pathways.
Another area of interest is the use of this compound as a starting material for developing kinase inhibitors. Pyridine-based molecules have been extensively studied for their ability to inhibit kinases, which are enzymes involved in cell signaling pathways. The presence of multiple functional groups on 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid provides multiple sites for derivatization aimed at improving kinase selectivity and potency.
Recent publications have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties such as metabolic stability and cell membrane permeability. The trifluoromethoxy group in this compound contributes to these desirable properties by increasing lipophilicity while maintaining good water solubility. This balance is crucial for achieving optimal pharmacokinetics following oral administration.
In conclusion,2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetic acid (CAS No. 1261740-43-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer multiple opportunities for optimization through medicinal chemistry approaches aimed at improving therapeutic efficacy and safety profiles. As computational methods continue to advance, virtual screening campaigns will likely identify new applications for this compound and its derivatives across various therapeutic areas.
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